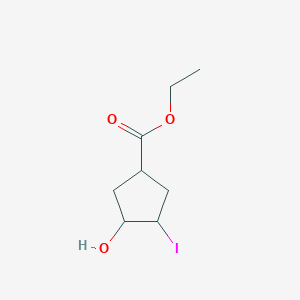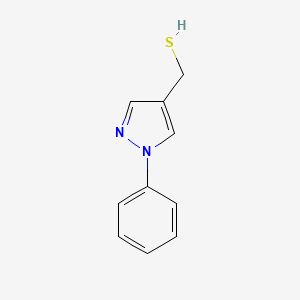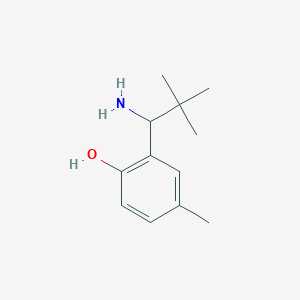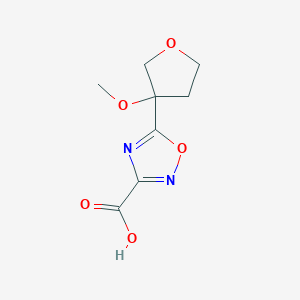
5-propoxy-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical research and development .
Méthodes De Préparation
The synthesis of 5-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . For this compound, the starting materials would include a propoxy-substituted ketone and a suitable phenylhydrazine derivative. The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole product .
Analyse Des Réactions Chimiques
5-propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole by removing hydrogen atoms. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the indole ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
5-propoxy-2,3-dihydro-1H-indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-propoxy-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with specific receptors or enzymes, modulating their activity. For example, indole-3-acetic acid acts as a plant hormone by binding to auxin receptors, regulating plant growth and development . In medicinal chemistry, indole derivatives can inhibit enzymes or receptors involved in disease pathways, providing therapeutic effects .
Comparaison Avec Des Composés Similaires
5-propoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
2,3-dimethylindole: Known for its anticancer properties.
5-fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against cancer cell lines.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-propoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-4,8,12H,2,5-7H2,1H3 |
Clé InChI |
IJGKBMYZWJECDD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)

![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)

![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)


![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)

